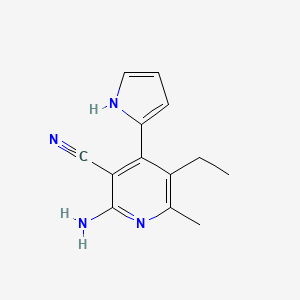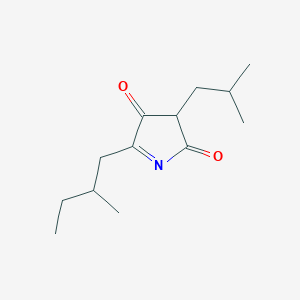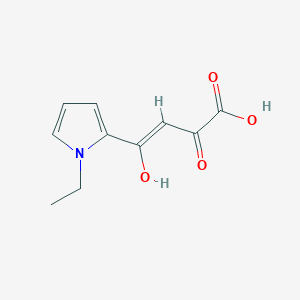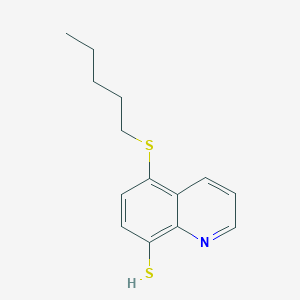
5-(Pentylsulfanyl)quinoline-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentylthio)quinoline-8-thiol is a quinoline derivative characterized by the presence of a pentylthio group at the 5-position and a thiol group at the 8-position of the quinoline ring. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pentylthio)quinoline-8-thiol typically involves the introduction of the pentylthio group and the thiol group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a quinoline derivative is reacted with a pentylthiol compound under basic conditions. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea or thiols in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives, including 5-(Pentylthio)quinoline-8-thiol, often employs green and sustainable chemistry approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These techniques aim to reduce waste, energy consumption, and the use of hazardous materials .
Types of Reactions:
Oxidation: 5-(Pentylthio)quinoline-8-thiol can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding quinoline derivative with a reduced thiol group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various functionalized quinoline derivatives.
Applications De Recherche Scientifique
5-(Pentylthio)quinoline-8-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(Pentylthio)quinoline-8-thiol involves its interaction with molecular targets through its thiol and quinoline moieties. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline ring can interact with nucleic acids and enzymes, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Quinoline-8-thiol: Lacks the pentylthio group, making it less hydrophobic.
5-(Methylthio)quinoline-8-thiol: Contains a methylthio group instead of a pentylthio group, resulting in different physicochemical properties.
5-(Ethylthio)quinoline-8-thiol: Contains an ethylthio group, offering a balance between hydrophobicity and reactivity.
Uniqueness: 5-(Pentylthio)quinoline-8-thiol is unique due to its pentylthio group, which enhances its hydrophobicity and potential interactions with biological membranes. This structural feature may contribute to its distinct biological activities and applications .
Propriétés
Numéro CAS |
32433-60-6 |
|---|---|
Formule moléculaire |
C14H17NS2 |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
5-pentylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C14H17NS2/c1-2-3-4-10-17-13-8-7-12(16)14-11(13)6-5-9-15-14/h5-9,16H,2-4,10H2,1H3 |
Clé InChI |
KLPBAGJAFFROKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


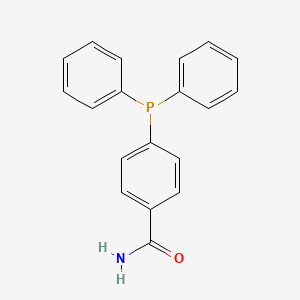
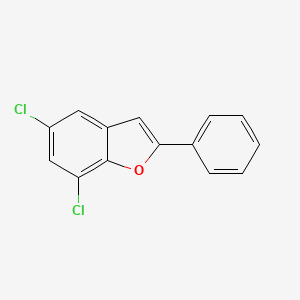
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
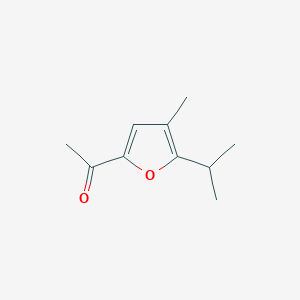


![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
